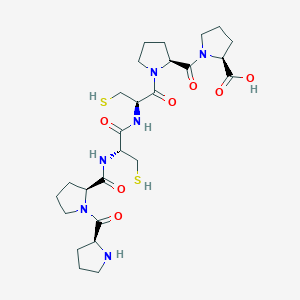
7-Chloro-7,18-dihydrooctacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-7,18-dihydrooctacene is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a chlorine atom attached to the seventh position of the octacene backbone. Octacenes are known for their extended conjugated systems, which make them interesting candidates for various applications in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-7,18-dihydrooctacene typically involves a multi-step process. One common method starts with the preparation of the octacene backbone through a series of cyclization and dehydrogenation reactions. The chlorination step is usually carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-7,18-dihydrooctacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated octacene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized octacenes.
Aplicaciones Científicas De Investigación
7-Chloro-7,18-dihydrooctacene has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a bioactive compound.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the field of materials science, this compound is explored for its use in organic semiconductors, light-emitting diodes, and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 7-Chloro-7,18-dihydrooctacene depends on its specific application. In biological systems, the compound may interact with cellular components such as DNA, proteins, or cell membranes, leading to various biological effects. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to induce oxidative stress, disrupt cellular processes, or inhibit specific enzymes.
Comparación Con Compuestos Similares
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
7-Chloro-4-hydroxyquinoline: Studied for its antimicrobial activity.
Uniqueness: 7-Chloro-7,18-dihydrooctacene is unique due to its extended conjugated system and specific substitution pattern. This structural feature imparts distinct electronic properties, making it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Propiedades
Número CAS |
919272-94-9 |
|---|---|
Fórmula molecular |
C34H21Cl |
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
19-chlorooctacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1,3,5,7,9,11,13,15,17,20,22,24,26,28,30,32-hexadecaene |
InChI |
InChI=1S/C34H21Cl/c35-34-32-18-28-12-23-8-4-3-7-22(23)11-26(28)15-30(32)17-31-16-27-13-24-9-20-5-1-2-6-21(20)10-25(24)14-29(27)19-33(31)34/h1-16,18-19,34H,17H2 |
Clave InChI |
GDRYZJCCCXBGPR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C51)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)





![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
